RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV)
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Overview
Description
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is a metallocene compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its role as a catalyst in various polymerization reactions, particularly in the production of polyolefins. The structure of this compound includes a zirconium center coordinated to two indenyl ligands, which are further modified by ethylene bridges and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) typically involves the following steps:
Formation of Indenyl Ligands: The starting materials, such as tetrahydroindenyl compounds, are synthesized through the hydrogenation of indene.
Ligand Modification: The indenyl ligands are then modified by introducing ethylene bridges through a reaction with ethylene gas under controlled conditions.
Coordination to Zirconium: The modified indenyl ligands are coordinated to a zirconium center by reacting with zirconium tetrachloride (ZrCl4) in the presence of a suitable base, such as methyl lithium (MeLi), to form the final metallocene complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and efficacy of the catalyst.
Chemical Reactions Analysis
Types of Reactions
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.
Common Reagents and Conditions
Polymerization: Typically conducted in the presence of co-catalysts such as methylaluminoxane (MAO) under inert atmosphere conditions.
Substitution: Reactions often require the presence of strong bases or nucleophiles to facilitate the exchange of ligands.
Major Products
Scientific Research Applications
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of various polymers and in the study of organometallic reaction mechanisms.
Biology: Investigated for its potential use in the development of biocompatible materials.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various ligands.
Mechanism of Action
The mechanism by which RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) exerts its catalytic effects involves the activation of olefin monomers. The zirconium center facilitates the coordination and insertion of olefin monomers into the growing polymer chain. This process is mediated by the unique electronic and steric properties of the indenyl ligands, which stabilize the transition states and intermediates during the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
- RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE
- RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DIMETHYL
- RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DIETHYL
Uniqueness
The uniqueness of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) lies in its specific ligand modifications, which enhance its catalytic activity and selectivity. The presence of ethylene bridges and methyl groups provides a distinct electronic environment around the zirconium center, leading to improved performance in polymerization reactions compared to its analogs .
Properties
CAS No. |
112243-80-8 |
---|---|
Molecular Formula |
C22H30Zr 10* |
Molecular Weight |
385.7 |
Origin of Product |
United States |
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